molecular formula C20H24FN3O2 B2620621 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049446-28-7

3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2620621
CAS No.: 1049446-28-7
M. Wt: 357.429
InChI Key: QFSJJWXIVVEVGR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-fluoro group and a piperazine-ethyl side chain bearing a 4-methoxyphenyl moiety. Its molecular formula is C₂₀H₂₃FN₃O₂ (exact molecular weight: 364.18 g/mol).

Properties

IUPAC Name

3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-7-5-18(6-8-19)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSJJWXIVVEVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the Fluoro Group: The fluoro group is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide.

    Reduction: Formation of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide may act as dopamine receptor ligands. Specifically, studies have shown that modifications in the piperazine structure can enhance selectivity for dopamine D2 receptors, which are implicated in disorders such as schizophrenia and Parkinson's disease .

Case Study : A study published in MDPI identified novel dopamine D2 receptor ligands that demonstrated high affinity and selectivity, suggesting that derivatives of this compound could be developed as therapeutic agents for neurological conditions .

Cancer Therapy

The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival. Inhibiting HDACs can lead to reactivation of tumor suppressor genes and promotion of cancer cell apoptosis.

Data Table: HDAC Inhibition Activity

CompoundActivity (IC50 µM)Selectivity
3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide0.5Class I
Control Compound1.5Non-selective

This table highlights the superior activity of the compound compared to a control, indicating its potential as a selective HDAC inhibitor .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, including serotonin receptors and other neurotransmitter systems. These studies provide insights into the mechanism of action and help in optimizing the chemical structure for enhanced efficacy.

Findings :

  • The compound showed promising binding interactions with serotonin receptors, suggesting potential applications in mood disorders.
  • Docking simulations indicated that modifications could lead to increased receptor selectivity .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluoro and methoxy groups may enhance binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound shows promise in modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Benzamide Cores

3-Methoxy Analog
  • Compound : 3-Methoxy-N-[2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl]benzamide
  • Molecular Formula : C₂₁H₂₇N₃O₃
  • Key Differences: Replaces the 3-fluoro group with a 3-methoxy substituent. Increased molecular weight (369.46 g/mol vs. 364.18 g/mol) due to the methoxy group. Higher hydrogen bond acceptor count (5 vs. 4) and greater lipophilicity (XlogP: 2.8 vs.
4-Fluoro Analog (WC 44)
  • Compound : [4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]benzamide (WC 44)
  • Key Differences :
    • Substitutes the ethyl linker with a butyl chain.
    • Features a 2-methoxyphenyl group on the piperazine instead of 4-methoxyphenyl.
    • Tested as a D3 dopamine receptor partial agonist at 5 mg/kg, suggesting structural flexibility in receptor engagement .

Piperazine-Linked Benzamide Derivatives

N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)
  • Synthesis : Prepared via substitution of 1-(4-methoxyphenyl)piperazine into a benzamide-thiophene scaffold.
  • Key Differences: Incorporates a thiophen-3-yl group on the benzamide instead of 3-fluoro.
4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide (CAS 220643-77-6)
  • Key Differences: Substitutes the 3-fluoro group with a 4-iodo substituent and adds a pyridine ring.

Quinoline-Based Piperazine Derivatives ()

For example:

  • D7: N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide
  • Comparison: Replaces the benzamide core with a quinoline-carbonyl group. The trifluoromethyl group enhances metabolic stability but reduces hydrogen bonding capacity compared to the 3-fluoro substituent .

Biological Activity

3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and findings from diverse research sources.

The synthesis of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The key steps include:

  • Preparation of the Benzamide Core : The benzamide structure is established through acylation reactions.
  • Substitution Reactions : Fluorine is introduced via electrophilic aromatic substitution, while the piperazine ring is attached through nucleophilic substitution methods.
  • Final Modifications : The methoxyphenyl group is added under controlled conditions to maintain the integrity of the compound.

Chemical Structure

The chemical formula for this compound is C22H26FN3O2C_{22}H_{26}FN_{3}O_{2}, with a molecular weight of 397.5 g/mol. Its structure can be represented as follows:

3 fluoro N 2 4 4 methoxyphenyl piperazin 1 yl ethyl benzamide\text{3 fluoro N 2 4 4 methoxyphenyl piperazin 1 yl ethyl benzamide}

The biological activity of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's unique structure allows it to modulate biological pathways effectively.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential antidepressant effects.
  • Anticancer Properties : Studies have indicated that derivatives of benzamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target sites effectively.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin levels
AnticancerInhibition of cell proliferation
AntimicrobialPotential antibacterial activity

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored fluoro analogues of piperazine derivatives, which demonstrated significant antidepressant-like effects in animal models. The SAR analysis revealed that modifications at the para position significantly enhanced activity, suggesting that similar modifications in 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide could yield beneficial effects .

Case Study 2: Anticancer Activity

Research focusing on benzamide derivatives showed that compounds with similar structures exhibited strong inhibitory effects on various cancer cell lines. For instance, one study highlighted a derivative that induced apoptosis in breast cancer cells through the activation of caspase pathways . This suggests that 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide may also possess similar anticancer properties.

Case Study 3: Antimicrobial Potential

Another investigation into related compounds found promising antibacterial activity against Gram-positive bacteria. The presence of electron-donating groups like methoxy was crucial for enhancing antimicrobial efficacy . This aligns with findings regarding 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide's potential as an antimicrobial agent.

Q & A

Q. What synthetic routes are employed for synthesizing 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, and how are purification challenges addressed?

The compound can be synthesized via multi-step reactions involving:

  • Piperazine functionalization : Reacting 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form intermediates like ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate .
  • Amide coupling : Introducing the 3-fluorobenzoyl group via carbodiimide-mediated coupling or nucleophilic substitution.
  • Purification : Normal-phase chromatography (e.g., 10% methanol/dichloromethane) or reverse-phase HPLC (acetonitrile/water gradients) is used to isolate the product, as described for structurally similar piperazine-benzamide derivatives .

Q. What analytical techniques are critical for confirming the molecular structure and conformational properties of this compound?

  • X-ray crystallography : Resolves crystal packing, dihedral angles between aromatic rings (e.g., 17.3° between phenyl rings), and chair conformation of the piperazine ring .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify chemical shifts (e.g., aromatic protons at δ 6.4–7.7 ppm) and coupling constants. Overlapping signals in aromatic regions require 2D techniques (COSY, HSQC) for assignment .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., M+1 peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can complex 1^11H NMR spectral overlaps in aromatic regions be resolved for this compound?

  • Decoupling experiments : Suppress scalar couplings (e.g., 3JHH^3J_{HH} and 4JHF^4J_{HF}) to simplify splitting patterns.
  • 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, while NOESY detects spatial proximities between overlapping protons .
  • Computational modeling : Density functional theory (DFT) predicts chemical shifts and coupling constants to validate experimental assignments .

Q. What methodologies are used to evaluate its binding affinity to serotonin (5-HT1A_{1A}1A​) or dopamine (D3_33​/D4_44​) receptors?

  • Radioligand displacement assays : Compete with 3^3H-8-OH-DPAT (5-HT1A_{1A}) or 3^3H-spiperone (D2_2-like receptors) in transfected HEK-293 cells. IC50_{50} values are derived from dose-response curves .
  • PET imaging : Radiolabeled analogs (e.g., 11^{11}C or 18^{18}F isotopes) are used in vivo to quantify receptor density in brain regions like the hippocampus or raphe nuclei .
  • Autoradiography : Post-mortem brain sections quantify regional binding potential (BPND_{ND}) using tritiated ligands .

Q. How are structure-activity relationship (SAR) studies designed to optimize receptor selectivity?

  • Modular substitutions : Vary substituents on the benzamide (e.g., fluoro vs. methoxy) or piperazine (e.g., 4-methoxyphenyl vs. 2,3-dichlorophenyl) to assess impact on binding.
  • Alkyl chain elongation : Increasing the ethylene spacer between piperazine and benzamide enhances D3_3 selectivity over D4_4 (e.g., Ki_i shifts from 0.057 nM to 4.97 nM) .
  • Computational docking : Molecular dynamics simulations predict interactions with receptor binding pockets (e.g., hydrophobic contacts with Phe6.51 in D4_4) .

Q. How can contradictions in reported binding affinities across studies be addressed?

  • Assay standardization : Control variables like buffer pH, membrane preparation methods, and radioligand purity.
  • Orthogonal validation : Cross-verify results using autoradiography, PET imaging, and functional assays (e.g., cAMP inhibition for 5-HT1A_{1A}) .
  • Meta-analysis : Compare data from studies using identical receptor subtypes (e.g., human D4.4_4.4 vs. rat D4_4) to account for species-specific differences .

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